3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL is an organic compound that features a pyridine ring substituted at the 4-position with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL typically involves the reaction of 4-pyridinecarboxaldehyde with 2-methyl-2-nitropropane, followed by reduction and subsequent amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Keto-2-methyl-1-(pyridin-4-YL)propan-1-OL.
Reduction: 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-amine.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in various assays .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL: Similar structure but with the pyridine ring substituted at the 3-position.
3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL: Pyridine ring substituted at the 2-position.
3-Amino-2-methyl-1-(pyridin-5-YL)propan-1-OL: Pyridine ring substituted at the 5-position.
Uniqueness
The unique substitution pattern of 3-Amino-2-methyl-1-(pyridin-4-YL)propan-1-OL at the 4-position of the pyridine ring imparts distinct chemical and biological properties. This positional isomerism can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-2-methyl-1-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7,9,12H,6,10H2,1H3 |
InChI Key |
DLBRLUOZCGGVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.